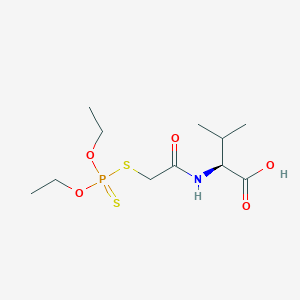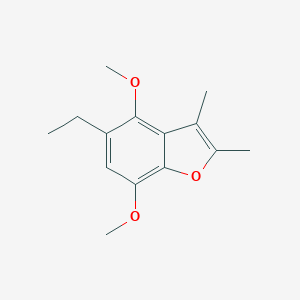
Acide 2-amino-2-(4-méthoxyphényl)acétique
Vue d'ensemble
Description
2-Amino-2-(4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of phenylglycine, where the phenyl ring is substituted with a methoxy group at the para position. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .
Synthetic Routes and Reaction Conditions:
Esterification and Amination: One common method involves the esterification of 4-methoxyphenylacetic acid followed by amination. The esterification is typically carried out using methanol and sulfuric acid as a catalyst.
Industrial Production Methods: Industrial production often employs the esterification and amination route due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: 2-Amino-2-(4-methoxyphenyl)acetic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-Amino-2-(4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that this compound is used in the acylation of amines and pyrazole, leading to the formation of new amides and 1-acylpyrazole. This suggests that amines and pyrazole could be potential targets.
Mode of Action
It’s known that the compound can undergo various reactions to form novel compounds with significant antimicrobial activities. This suggests that the compound may interact with its targets in a way that modifies their structure or function, leading to the formation of these novel compounds.
Biochemical Pathways
Given its role in the formation of new amides and 1-acylpyrazole, it can be inferred that the compound may affect pathways related to these substances.
Pharmacokinetics
One source suggests that the compound has high gi absorption , which could impact its bioavailability.
Result of Action
It’s known that derivatives of the compound can exhibit substantial antimicrobial properties, suggesting that the compound may have a similar effect.
Comparaison Avec Des Composés Similaires
Phenylglycine: Similar structure but lacks the methoxy group.
4-Methoxyphenylacetic acid: Similar structure but lacks the amino group.
2-Amino-2-phenylacetic acid: Similar structure but lacks the methoxy group.
Uniqueness: 2-Amino-2-(4-methoxyphenyl)acetic acid is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Propriétés
IUPAC Name |
2-amino-2-(4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAKXUIILGDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-53-6, 19789-59-4 | |
| Record name | NSC154924 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19789-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















